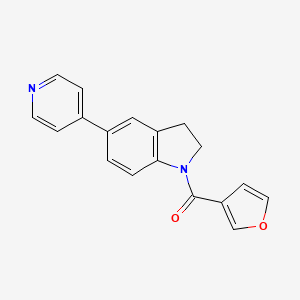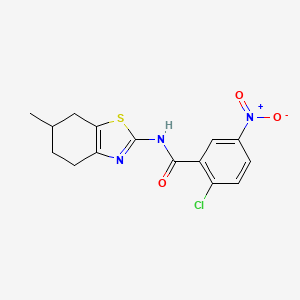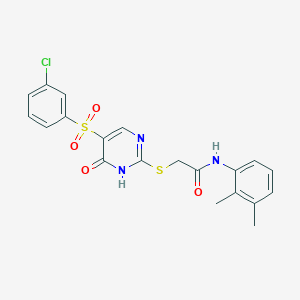
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate, also known as MPPA, is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is not fully understood, but it is believed to work by binding to certain proteins in the body, leading to changes in their function and activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and increase the sensitivity of cancer cells to chemotherapy drugs. This compound has also been shown to bind to certain proteins in the body, leading to changes in their function and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate in lab experiments is its ability to selectively target cancer cells, making it a potential tool for cancer research. However, this compound can be difficult to synthesize and purify, which can limit its use in certain experiments.
Direcciones Futuras
For research include exploring its use as a diagnostic tool for cancer and investigating its potential use in combination with other drugs for cancer treatment.
Métodos De Síntesis
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate can be synthesized through a multistep process involving the reaction of phthalic anhydride with p-toluidine, followed by the reaction of the resulting compound with morpholine and propylene oxide. The final product, this compound, is obtained by reacting the intermediate compound with oxalic acid.
Aplicaciones Científicas De Investigación
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate has been studied for its potential use in various scientific applications, including as a fluorescent probe for detecting and imaging cancer cells, as a potential anticancer agent, and as a tool for studying the function of certain proteins in the body.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2C2H2O4/c1-17-7-9-18(10-8-17)21-19-5-2-3-6-20(19)22(25-24-21)23-11-4-12-26-13-15-27-16-14-26;2*3-1(4)2(5)6/h2-3,5-10H,4,11-16H2,1H3,(H,23,25);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJREAECBPIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-YL-propyl)-amine dihydrochloride](/img/structure/B2790049.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)


![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)

![ethyl 4-(1,7-dimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2790062.png)
![9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide](/img/structure/B2790063.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclopropanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2790066.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2790067.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2790068.png)
